

# Chemical structure and properties of Ceftolozane sulfate

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## Compound of Interest

Compound Name: Ceftolozane sulfate

Cat. No.: B1250060

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## An In-depth Technical Guide to Ceftolozane Sulfate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against a wide array of Gram-negative bacteria, most notably multidrug-resistant *Pseudomonas aeruginosa*.<sup>[1]</sup> In clinical applications, it is frequently combined with tazobactam, a  $\beta$ -lactamase inhibitor, to safeguard it from degradation by bacterial enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antimicrobial activity of **Ceftolozane sulfate**. It also details experimental protocols for its synthesis, characterization, and evaluation, designed to be a valuable resource for researchers and professionals in the field of drug development.

### Chemical Structure and Properties

**Ceftolozane sulfate** is a semi-synthetic  $\beta$ -lactam antibiotic. Its chemical structure is characterized by a 7-amino-1,2,4-thiadiazole ring, which enhances its activity against Gram-negative organisms, and an alkoxyimino group that provides stability against many  $\beta$ -lactamases. A key structural feature is the bulky pyrazole ring at the 3-position, which sterically hinders the hydrolysis of the  $\beta$ -lactam ring.

## Chemical Identity

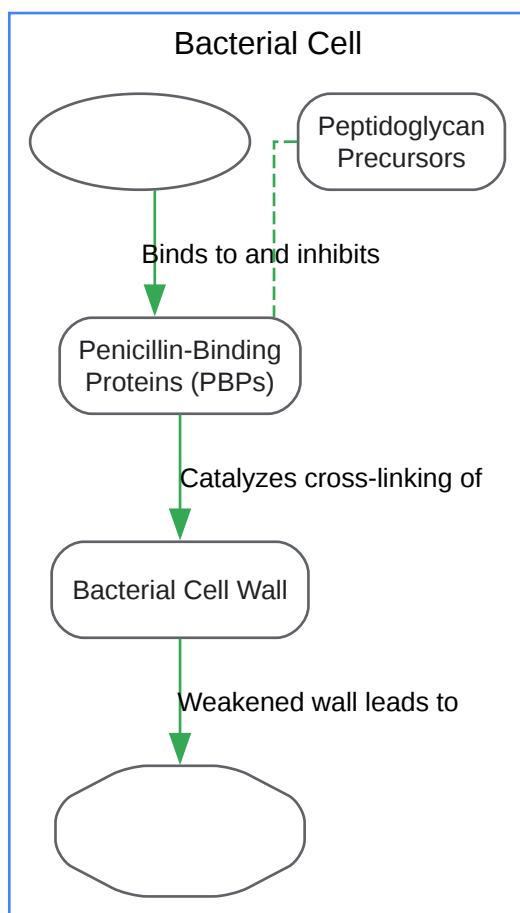
| Property          | Value   |
|-------------------|---|
| IUPAC Name        | mono(5-amino-2-(((6R,7R)-7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-4-(3-(2-aminoethyl)ureido)-1-methyl-1H-pyrazol-2-ium) monosulfate[1] |
| CAS Number        | 936111-69-2[2]  |
| Molecular Formula | C <sub>23</sub> H <sub>31</sub> N <sub>12</sub> O <sub>8</sub> S <sub>2</sub> · H <sub>2</sub> SO <sub>4</sub> [3]  |
| Molecular Weight  | 764.77 g/mol [2][3]   |

## Physicochemical Properties

| Property   | Description   |
|------------|---|
| Appearance | White to off-white powder[2]  |
| Solubility | Freely soluble in water; Soluble in DMSO; Slightly soluble in N-methylpyrrolidone; Insoluble in isopropyl alcohol, acetonitrile, and dichloromethane. |
| pKa        | 1.9, 3.2, 9.3   |
| Storage    | Store at -20°C.[3]  |

## Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for essential penicillin-binding proteins (PBPs) in *Pseudomonas aeruginosa* and *Escherichia coli*. By binding to these enzymes, Ceftolozane blocks the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death.



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Mechanism of Action of Ceftolozane.

## Antimicrobial Activity

Ceftolozane, particularly in combination with tazobactam, demonstrates potent in vitro activity against a broad spectrum of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC<sub>50</sub>) and 90% (MIC<sub>90</sub>) of clinical isolates.

## Activity against *Pseudomonas aeruginosa*

| Resistance Profile               | Ceftolozane/Tazobactam MIC <sub>50</sub> (µg/mL) | Ceftolozane/Tazobactam MIC <sub>90</sub> (µg/mL) | Reference(s) |
|----------------------------------|--|--|--------------|
| All Isolates                     | 0.5  | 2  | [2][4]       |
| Multidrug-Resistant (MDR)        | 2  | 8  | [2]          |
| Extensively Drug-Resistant (XDR) | 4  | 16   | [2]          |

## Activity against Enterobacteriaceae

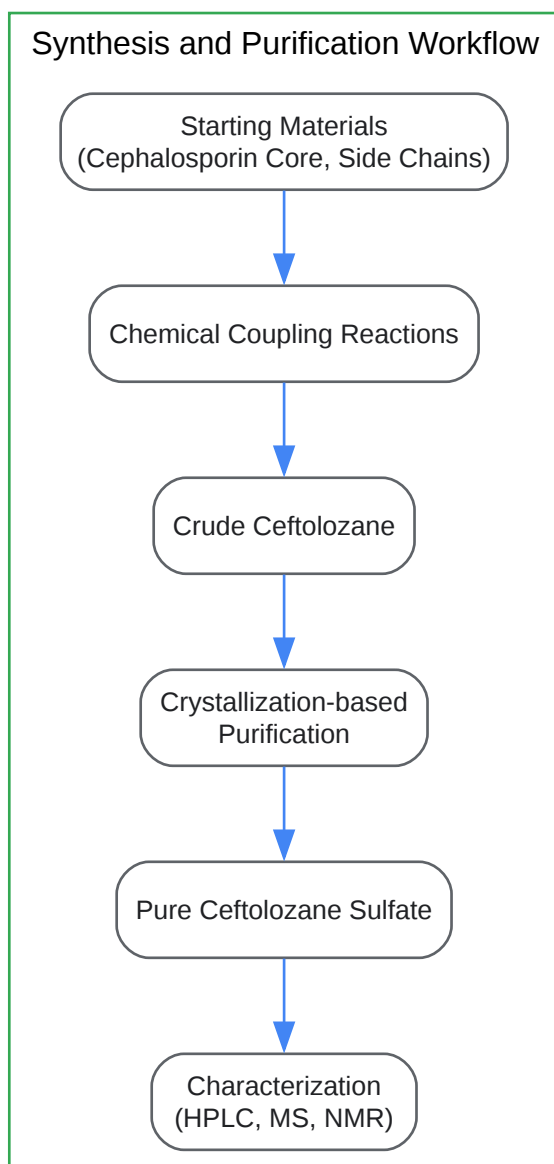
| Organism              | Resistance Profile | Ceftolozane/Tazobactam MIC <sub>50</sub> (µg/mL) | Ceftolozane/Tazobactam MIC <sub>90</sub> (µg/mL) | Reference(s) |
|-----------------------|--------------------|--|--|--------------|
| Escherichia coli      | All Isolates       | 0.25   | 0.5  | [2]          |
| Escherichia coli      | ESBL-producing     | 0.5  | 2-4  | [1][2][3]    |
| Klebsiella pneumoniae | All Isolates       | 0.25   | 4  | [5]          |
| Klebsiella pneumoniae | ESBL-producing     | 1-4  | 16-32  | [1][3][5]    |
| Enterobacter cloacae  | All Isolates       | 0.25   | 8  | [6]          |

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of **Ceftolozane sulfate**.

## Synthesis and Purification of Ceftolozane Sulfate

The manufacturing process for Ceftolozane has evolved to a more sustainable crystallization-based purification method, which significantly improves yield and reduces solvent usage compared to older chromatographic techniques.



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#### Simplified Synthesis and Purification Workflow.

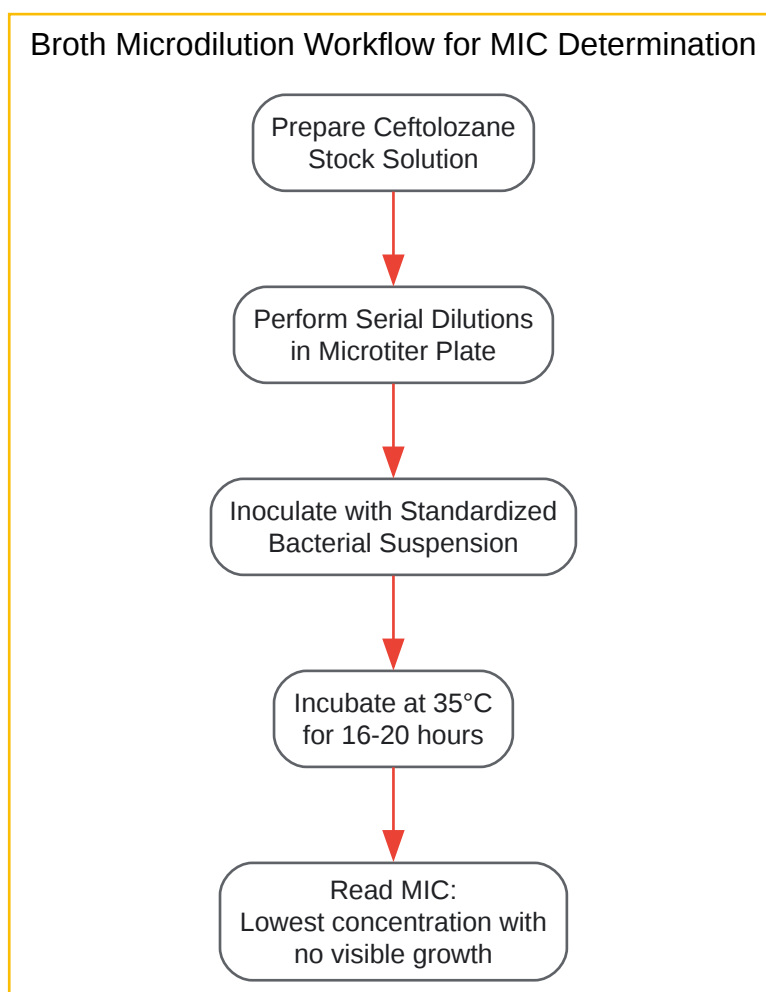
##### Protocol Outline:

- **Coupling:** The synthesis involves the coupling of a protected cephalosporin core with the appropriate side chains in a suitable solvent system.
- **Deprotection:** Removal of protecting groups to yield the crude Ceftolozane.

- **Crystallization:** The crude product is subjected to a crystallization process. This typically involves dissolving the crude material in a solvent system (e.g., a mixture of water, an organic solvent like DMAc, and an anti-solvent like acetonitrile) and inducing crystallization by adjusting pH and/or temperature.
- **Isolation and Drying:** The crystalline **Ceftolozane sulfate** is isolated by filtration, washed with appropriate solvents, and dried under vacuum.

## In Vitro Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of **Ceftolozane sulfate** against bacterial isolates.



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### Workflow for MIC Determination.

#### Detailed Protocol:

- **Preparation of Antimicrobial Solution:** Prepare a stock solution of **Ceftolozane sulfate** in a suitable solvent (e.g., DMSO). Further dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB).
- **Serial Dilution:** In a 96-well microtiter plate, perform two-fold serial dilutions of the **Ceftolozane sulfate** solution to achieve the desired concentration range.
- **Inoculum Preparation:** Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- **Inoculation:** Add the diluted bacterial suspension to each well of the microtiter plate.
- **Incubation:** Incubate the plates at  $35 \pm 2$  °C for 16-20 hours in ambient air.
- **MIC Determination:** The MIC is recorded as the lowest concentration of **Ceftolozane sulfate** that completely inhibits visible bacterial growth.

## In Vivo Efficacy: Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of **Ceftolozane sulfate** against bacterial infections.

#### Protocol Outline:

- **Animal Model:** Use specific-pathogen-free mice (e.g., ICR/Swiss), typically rendered neutropenic by treatment with cyclophosphamide.
- **Infection:** Induce a thigh infection by intramuscular injection of a standardized bacterial suspension (e.g.,  $\sim 10^5$ - $10^6$  CFU).
- **Treatment:** Initiate treatment with **Ceftolozane sulfate** at various dosages and dosing intervals, typically administered subcutaneously or intravenously.

- **Efficacy Assessment:** After a defined treatment period (e.g., 24 hours), euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial cultures to determine the reduction in bacterial load ( $\log_{10}$  CFU/thigh) compared to untreated controls.

## Analytical Characterization: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of Ceftolozane in biological matrices.

### Protocol Outline:

- **Sample Preparation:** Biological samples (e.g., plasma, tissue homogenates) are typically subjected to protein precipitation followed by centrifugation. The supernatant is then diluted for analysis.
- **Chromatographic Separation:** Separation is achieved on a reverse-phase HPLC column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
- **Mass Spectrometric Detection:** The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Ceftolozane and an internal standard are monitored for quantification.
- **Quantification:** A calibration curve is generated using standards of known concentrations to quantify Ceftolozane in the unknown samples.

## Conclusion

**Ceftolozane sulfate** is a potent cephalosporin antibiotic with significant activity against challenging Gram-negative pathogens, including multidrug-resistant *P. aeruginosa*. Its unique chemical structure contributes to its stability and efficacy. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and evaluation of this important antimicrobial agent, supporting further research and development in the fight against antimicrobial resistance.



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